

Physical and chemical properties of 2,6-Dimethyl-4-nitrosophenol

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Compound of Interest

Compound Name: 2,6-Dimethyl-4-nitrosophenol

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An In-depth Technical Guide to 2,6-Dimethyl-4-nitrosophenol

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of **2,6-Dimethyl-4-nitrosophenol**, a versatile organic compound with applications in synthesis and research. The document details its key characteristics, experimental protocols for its synthesis and analysis, and its chemical behavior, including its tautomeric equilibrium. This guide is intended for researchers, scientists, and professionals in drug development and related fields.

Physical and Chemical Properties

2,6-Dimethyl-4-nitrosophenol is a solid organic compound with a molecular weight of 151.16 g/mol [\[1\]](#). Its properties are summarized in the tables below.

General and Physical Properties

Property	Value	Source
Molecular Formula	C8H9NO2	[1] [2]
Molecular Weight	151.163 g/mol	[2]
Appearance	Light yellow to Brown powder/crystal	
Melting Point	166–171 °C	[2] [3]
Boiling Point	310.0 ± 42.0 °C at 760 mmHg	[2] [3]
Density	1.2 ± 0.1 g/cm³	[2]
Flash Point	141.3 ± 27.9 °C	[2]
Vapor Pressure	0.0 ± 0.7 mmHg at 25°C	[2]

Acidity and Solubility

Property	Value	Source
pKa	Data not readily available, acidity is influenced by tautomerism. [3] For comparison, the pKa of the related compound 2,6-dimethyl-4-nitrophenol is 7.15. [4] [5]	N/A
Solubility	Soluble in alcohol, benzene, and chloroform; insoluble in water. [6] [7]	N/A
LogP	2.19	[2]

Experimental Protocols

Synthesis of 2,6-Dimethyl-4-nitrosophenol

The most common method for synthesizing **2,6-Dimethyl-4-nitrosophenol** is through the direct nitrosation of 2,6-dimethylphenol.[3]

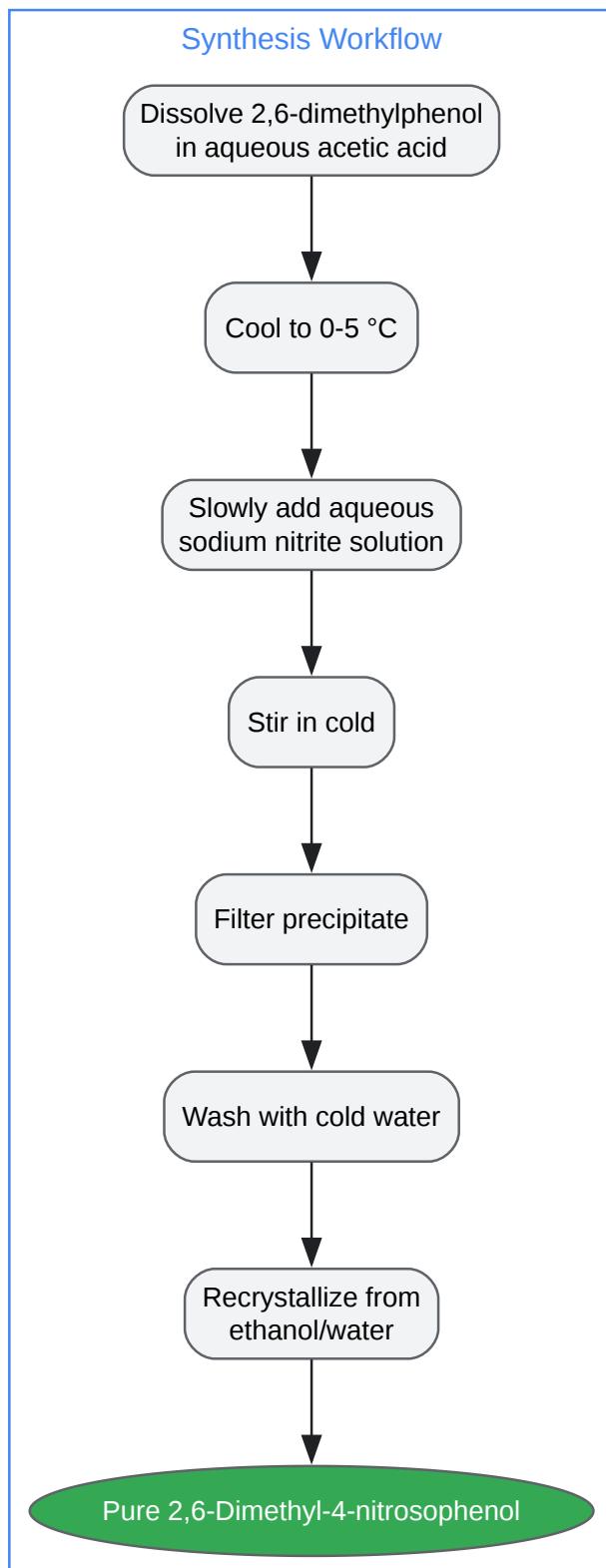
Materials and Reagents:

- 2,6-dimethylphenol
- Sodium nitrite (NaNO₂)
- Glacial acetic acid or another suitable acid
- Ice
- Water
- Ethanol (for recrystallization)

Procedure:

- Dissolve 2,6-dimethylphenol in an aqueous solution of glacial acetic acid.[3]
- Cool the solution to 0–5 °C using an ice bath.[3]
- Slowly add an aqueous solution of sodium nitrite to the cooled mixture while stirring. Maintaining the low temperature is crucial to control the reaction rate and minimize side products.[3]
- The reaction proceeds via the in-situ formation of nitrous acid (HNO₂), which then generates the nitrosonium ion (NO⁺). This ion acts as an electrophile in an electrophilic aromatic substitution with the electron-rich 2,6-dimethylphenol.[3]
- After the addition is complete, continue stirring the mixture in the cold for a period to ensure the reaction goes to completion.
- The solid product, **2,6-Dimethyl-4-nitrosophenol**, will precipitate out of the solution.
- Collect the precipitate by filtration and wash it with cold water to remove any unreacted reagents and acid.

- For purification, recrystallize the crude product from an ethanol/water mixture to obtain a product with a purity of over 95%.[3]



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Caption: Synthesis workflow for **2,6-Dimethyl-4-nitrosophenol**.

Analytical Procedures

To confirm the purity and structural integrity of the synthesized **2,6-Dimethyl-4-nitrosophenol**, a combination of analytical techniques is employed.[3]

Melting Point Analysis:

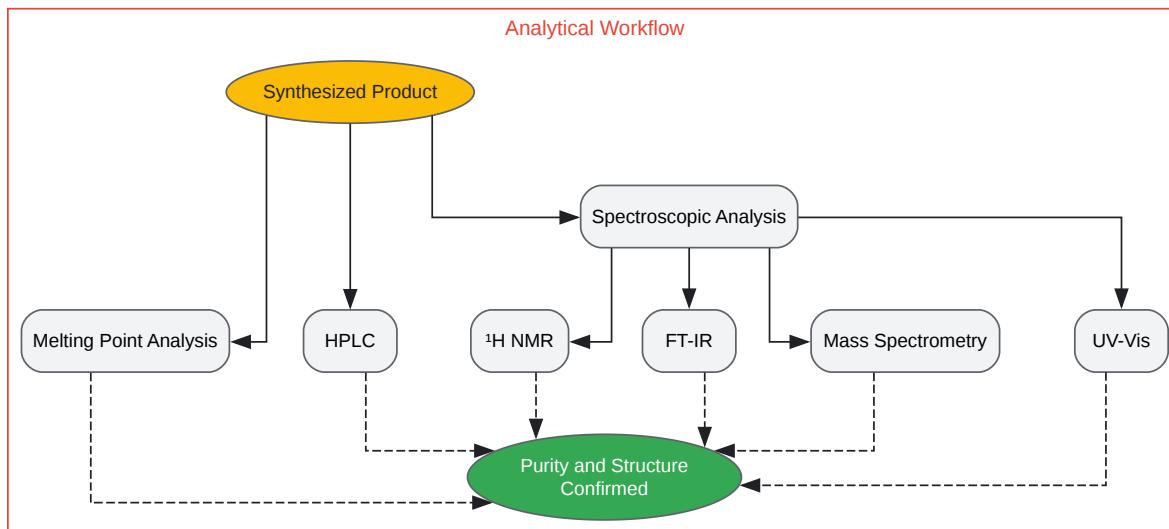
- A sharp melting point range of 166–171 °C is indicative of high purity.[3] A broader range suggests the presence of impurities, necessitating further purification.[3]

Chromatographic Analysis (HPLC):

- High-performance liquid chromatography (HPLC) can be used for both qualitative and quantitative analysis.
- A typical setup would involve a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., 50 mM acetate buffer at pH 5.0) and an organic modifier like acetonitrile (e.g., an 80:20 v/v ratio).[3]

Spectroscopic Analysis:

- ^1H NMR: Expected peaks include a signal around δ 2.2 ppm corresponding to the methyl groups and signals in the aromatic region (δ 8.1–8.3 ppm) for the protons adjacent to the nitroso group.[3]
- FT-IR: Key vibrational bands to look for are the N=O stretch at approximately 1500 cm^{-1} and a broad O–H stretch around 3200 cm^{-1} .[3]
- Mass Spectrometry: The molecular ion peak should be observed at an m/z of 151.16, corresponding to the molecular formula $\text{C}_8\text{H}_9\text{NO}_2$.[3]
- UV-Vis Spectroscopy: The presence of the nitroso group can be confirmed by a characteristic absorption maximum (λ_{max}) at around 350 nm.[3]



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Caption: Analytical workflow for purity and structural confirmation.

Chemical Reactivity and Tautomerism

A key chemical feature of p-nitrosophenols, including **2,6-Dimethyl-4-nitrosophenol**, is the existence of a tautomeric equilibrium between the phenol form and the quinone monoxime form.^[3] The nitroso group is redox-active and can participate in various chemical transformations.^[3] For instance, it can be oxidized to a nitro group to form 2,6-dimethyl-4-nitrophenol or reduced to an amino group.^[3] The steric hindrance provided by the methyl groups at the 2 and 6 positions can influence the reactivity of the phenolic hydroxyl and nitroso groups.^[3]

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